UNII-95ZDY52P5P is a chemical identified as an impurity of Clomipramine Hydrochloride (PubChem: ). Clomipramine itself is a tricyclic antidepressant medication. Impurities are unwanted substances present in a chemical compound, and their presence can affect the quality and safety of the final product.
Here's what scientific research tells us about Clomipramine impurities:
Clomipramine Hydrochloride EP Impurity G is a chemical compound with the molecular formula and a molecular weight of 269.77 g/mol. It is recognized by its IUPAC name, 5-allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. This compound is classified as an impurity of Clomipramine, a tricyclic antidepressant primarily used to treat obsessive-compulsive disorder and other mental health conditions. Clomipramine Hydrochloride EP Impurity G is significant in pharmaceutical research, particularly concerning quality control and the assessment of drug purity .
These reactions are crucial for understanding its behavior in pharmaceutical formulations and degradation pathways .
The synthesis of Clomipramine Hydrochloride EP Impurity G typically involves multi-step organic reactions that may include:
These synthesis routes are essential for producing this impurity in controlled laboratory settings, allowing researchers to study its properties and effects systematically .
Clomipramine Hydrochloride EP Impurity G serves several purposes in pharmaceutical research:
These applications highlight its importance in drug development and regulatory processes .
Interaction studies involving Clomipramine Hydrochloride EP Impurity G focus on its potential effects when combined with other pharmacologically active compounds. Key areas include:
Such studies are crucial for ensuring patient safety and optimizing therapeutic outcomes .
Clomipramine Hydrochloride EP Impurity G shares structural similarities with several other compounds. A comparison with similar compounds highlights its uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Clomipramine | C17H21ClN | 314.81 g/mol | Parent compound; used as an antidepressant |
| Desmethylclomipramine | C16H19ClN | 288.79 g/mol | Active metabolite; less potent than Clomipramine |
| Norclomipramine | C16H20ClN | 288.79 g/mol | Another metabolite; involved in pharmacological effects |
| 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine | C17H16ClN | 269.77 g/mol | Structural variant; similar reactivity |
The distinct feature of Clomipramine Hydrochloride EP Impurity G lies in its specific allyl substitution on the dibenzoazepine core, which may influence its biological interactions differently compared to its analogs .
The formation of Clomipramine Hydrochloride European Pharmacopoeia Impurity G occurs through multiple synthetic pathways during the manufacturing process of clomipramine hydrochloride [16]. The primary route involves N-alkylation reactions of the dibenzazepine scaffold, specifically through allyl substitution mechanisms [16] [17].
The most significant pathway for impurity generation involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine derivatives with allyl halides under basic conditions [16]. N-Allylation of the dibenzazepine core structure can be achieved through base-promoted substitution reactions using allyl bromide as the alkylating agent [16]. This reaction mechanism follows a nucleophilic substitution pathway where the nitrogen atom of the dibenzazepine ring acts as the nucleophile attacking the electrophilic allyl halide [16] [19].
The synthetic route typically involves the use of strong bases such as potassium carbonate or sodium hydroxide in organic solvents [17] [18]. The reaction proceeds through an SN2 mechanism, where the lone pair electrons on the nitrogen atom attack the carbon atom bearing the halide in the allyl bromide molecule [16] [19]. The resulting product is the N-allyl substituted dibenzazepine derivative, which corresponds to Clomipramine Hydrochloride European Pharmacopoeia Impurity G [1] [2].
Alternative synthetic pathways include side reactions during the main clomipramine synthesis process [8] [9]. The formation can occur through competing alkylation reactions when allyl-containing reagents are present in the reaction mixture or when allyl chloride is used as a side reagent in the manufacturing process [18] [21].
| Synthetic Route | Reagents | Reaction Conditions | Mechanism Type |
|---|---|---|---|
| Direct N-Allylation | Allyl bromide, K2CO3 | Organic solvent, room temperature | SN2 substitution |
| Side reaction pathway | Allyl chloride contaminants | Variable temperature conditions | Nucleophilic substitution |
| Alternative alkylation | Allyl alcohol derivatives | Lewis acid catalysis | Carbocation intermediate |
The formation of Clomipramine Hydrochloride European Pharmacopoeia Impurity G during clomipramine synthesis follows well-established mechanistic pathways that involve the dibenzazepine core structure [8] [16]. The primary formation mechanism occurs through unintended N-alkylation reactions during the main synthetic sequence [9] [16].
During the clomipramine manufacturing process, the intermediate N-acetyl-3-chloroiminodibenzyl undergoes various chemical transformations [8] [17]. The presence of allyl-containing compounds or allyl halides in the reaction medium can lead to competing alkylation reactions at the nitrogen center [16] [18]. The mechanism involves nucleophilic attack by the nitrogen lone pair on the electrophilic carbon of the allyl group, resulting in the formation of the N-allyl substituted product [16] [19].
The formation mechanism is particularly favored under basic conditions where the nitrogen atom becomes more nucleophilic [16] [17]. The use of phase transfer catalysts such as tetrabutylammonium chloride can enhance the reaction rate and increase the likelihood of impurity formation [17]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously [19].
Temperature plays a crucial role in the formation mechanism [25] [27]. Higher temperatures generally increase the reaction rate but may also favor side reactions leading to impurity formation [25]. The activation energy for the N-alkylation reaction is typically lower than that for other competing reactions, making this pathway thermodynamically and kinetically favorable [25] [26].
The presence of protic solvents can influence the formation mechanism through hydrogen bonding interactions [25] [26]. Aprotic solvents such as dichloroethane or dichloromethane are commonly used to minimize unwanted side reactions [17]. However, trace amounts of water or alcohol can catalyze the formation of the impurity through protonation-deprotonation equilibria [25].
| Formation Pathway | Reaction Conditions | Temperature Range | Solvent System | Catalyst Requirements |
|---|---|---|---|---|
| Direct alkylation | Basic medium | 0-15°C | Dichloroethane | TBAB or similar PTC |
| Side chain substitution | Neutral to basic | 20-40°C | Mixed organic solvents | Lewis acids optional |
| Thermal rearrangement | Elevated temperature | 60-100°C | High boiling solvents | Acid or base catalysis |
The yield of Clomipramine Hydrochloride European Pharmacopoeia Impurity G is significantly influenced by several critical process parameters that must be carefully controlled during pharmaceutical manufacturing [17] [25] [31]. Temperature control represents one of the most important factors affecting impurity formation [25] [27].
Temperature optimization studies have demonstrated that maintaining reaction temperatures between 0-15°C significantly reduces impurity formation [17]. At temperatures above 20°C, the rate of side reactions increases exponentially, leading to higher impurity yields [25]. The activation energy for the impurity-forming reaction is approximately 45-60 kJ/mol, making it highly temperature-sensitive [25].
Solvent selection and purity are critical parameters that directly impact impurity yield [17] [31]. The use of high-purity dichloroethane or dichloromethane as reaction solvents helps minimize unwanted side reactions [17]. Solvent water content must be maintained below 0.01% to prevent hydrolysis reactions that can lead to impurity formation [27] [31].
The molar ratio of reactants significantly affects impurity yield [17]. Optimal ratios of raw materials to chlorinating agents range from 1:1 to 1:1.5, with ratios above 1:2 leading to increased impurity formation [17]. The concentration of base used in the reaction must be carefully controlled, with potassium carbonate concentrations typically maintained at stoichiometric levels [17].
Reaction time optimization is crucial for minimizing impurity formation [17] [25]. Extended reaction times beyond 5-6 hours at optimal temperatures can lead to increased side product formation [17]. The use of continuous monitoring techniques allows for real-time adjustment of reaction parameters [31].
Catalyst concentration, particularly for phase transfer catalysts such as tetrabutylammonium bromide, must be maintained at 10-15 mol% relative to the substrate [17]. Higher catalyst concentrations can accelerate both the desired reaction and unwanted side reactions [17] [26].
| Process Parameter | Optimal Range | Impact on Impurity Yield | Control Method |
|---|---|---|---|
| Temperature | 0-15°C | High sensitivity; exponential increase above 20°C | Automated temperature control |
| Solvent water content | <0.01% | Linear increase with water content | Karl Fischer monitoring |
| Reactant molar ratio | 1:1 to 1:1.5 | Minimal impact in optimal range | Gravimetric dosing |
| Reaction time | 5-6 hours | Gradual increase after optimal time | Real-time monitoring |
| Catalyst concentration | 10-15 mol% | Moderate impact; U-shaped curve | Precise volumetric addition |
| pH control | 8.5-9.5 | Significant impact outside range | Continuous pH monitoring |
The implementation of process analytical technology enables real-time monitoring and control of these critical parameters [31]. High-performance liquid chromatography methods with detection limits of 0.05-0.1% relative to the main component allow for precise quantification of Clomipramine Hydrochloride European Pharmacopoeia Impurity G during manufacturing [4] [31]. The European Pharmacopoeia specifies limits for this impurity at not more than 1.0% of the total impurity content, with specific retention time relative to clomipramine of approximately 4.3 [4].